Tin diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

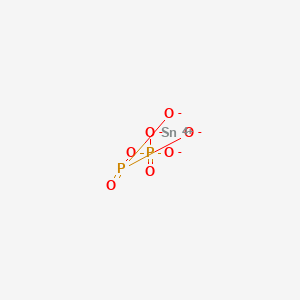

Tin diphosphate is an inorganic compound with the chemical formula SnP₂O₇ It is a type of tin phosphate where tin is in the +2 oxidation state

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tin diphosphate can be synthesized through a solid-state reaction involving tin(II) chloride and sodium dihydrogen phosphate. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. Another method involves the use of a domestic microwave-heating device, which provides a controlled temperature environment and limits the oxidation of tin(II) ions .

Industrial Production Methods: In industrial settings, this compound can be produced by solid-state grinding of tin(IV) chloride pentahydrate and sodium dihydrogen phosphate dihydrate at room temperature, followed by drying and calcination . This method is considered green and efficient, as it avoids the use of solvents and reduces energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: Tin diphosphate undergoes various chemical reactions, including:

Oxidation: Tin(II) in this compound can be oxidized to tin(IV) under suitable conditions.

Reduction: Tin(IV) compounds can be reduced back to tin(II) in the presence of reducing agents.

Substitution: this compound can participate in substitution reactions where phosphate groups are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Reactions often involve the use of strong acids or bases to facilitate the exchange of phosphate groups.

Major Products:

Oxidation: Tin(IV) phosphate.

Reduction: Tin(II) compounds.

Substitution: Various tin-containing compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Tin diphosphate has several applications in scientific research:

Materials Science: this compound is explored for its potential use in the production of glass and ceramics due to its unique thermal and mechanical properties.

Electrochemistry: It is investigated for its ion-exchange and electrochemical properties, making it a candidate for use in batteries and other energy storage devices.

Mecanismo De Acción

The mechanism by which tin diphosphate exerts its effects is primarily through its ability to act as a Lewis acid. The tin(II) ions can coordinate with electron-rich species, facilitating various catalytic processes. In electrochemical applications, the ion-exchange properties of this compound allow it to interact with different ions, enhancing the performance of batteries and other devices .

Comparación Con Compuestos Similares

- Titanium diphosphate

- Zirconium diphosphate

- Aluminum diphosphate

Comparison: Tin diphosphate is unique due to its specific oxidation state and the properties conferred by tin(II) ions. Compared to titanium and zirconium diphosphates, this compound exhibits different catalytic and electrochemical behaviors due to the distinct electronic configuration of tin. Additionally, this compound is less prone to hydrolysis compared to aluminum diphosphate, making it more stable under certain conditions .

Propiedades

Número CAS |

18472-93-0 |

|---|---|

Fórmula molecular |

H4O7P2Sn |

Peso molecular |

296.69 g/mol |

Nombre IUPAC |

phosphonato phosphate;tin(4+) |

InChI |

InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6); |

Clave InChI |

YRSIMOVJWYUTSD-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |

SMILES canónico |

OP(=O)(O)OP(=O)(O)O.[Sn] |

| 18472-93-0 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95759.png)

![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)